molecular formula C15H14BrNO B3032979 4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline CAS No. 66693-57-0

4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline

Cat. No. B3032979
CAS RN: 66693-57-0
M. Wt: 304.18 g/mol
InChI Key: GGMAHUGXXVLROD-UHFFFAOYSA-N
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Description

“4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline” is a chemical compound . It is a versatile compound utilized extensively in scientific research due to its diverse applications across various fields.


Synthesis Analysis

The synthesis of similar compounds often involves protection of the aniline nitrogen, using mild conditions and eco-friendly solvents . This protected form is useful in Heck cross-coupling reactions, catalyzed by palladium nanocrystals on covalent organic frameworks (COFs), to form C-C bonds efficiently .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using density functional theory calculations . The structure of these compounds can be influenced by various factors, including the presence of π-conjugated systems, electron-donating or electron-withdrawing substituents, and the overall geometry of the molecule .


Chemical Reactions Analysis

4-Bromoaniline, a brominated derivative of aniline, can be used in the synthesis of various organic molecules through catalytic processes . It could serve as an aryl halide substrate in Heck cross-coupling reactions, which are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, 4-Bromoaniline has a molar mass of 172.025 g·mol −1, a density of 1.5 g/cm 3, and a melting point of 60 to 64 °C .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For instance, 4-Bromoaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-(4-bromophenyl)-1-(4-ethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-2-18-15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMAHUGXXVLROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347894
Record name 4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline

CAS RN

66693-57-0
Record name 4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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